molecular formula C8H16N2O2 B1437847 2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide CAS No. 1187326-14-2

2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide

Cat. No. B1437847
M. Wt: 172.22 g/mol
InChI Key: ZSPXZLOKGOECMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of interest in recent years. One study suggests that this new alkylaminophenol compound is synthesized by the Petasis reaction . The Petasis reaction is a multi-component reaction that allows for the efficient synthesis of amine derivatives.


Molecular Structure Analysis

Piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state, is a key structural component of this compound . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines, like “2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide”, is an important task of modern organic chemistry . The reactions leading to the formation of various piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Memory Enhancement

  • Memory Improvement in Mice: A study conducted by Li Ming-zhu (2008) synthesized a compound structurally related to 2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide, demonstrating its efficacy in enhancing memory abilities in mice.

Pharmaceutical Applications

  • Pharmaceutical Salt Development: Research by ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン (2005) involves a salt derivative of a compound closely related to 2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide for use in pharmaceutical compositions.

Chemical Synthesis and Catalysis

  • Synthesis and Catalytic Applications: A study by M. Mokhtary & Mogharab Torabi (2017) discusses the use of related compounds in the synthesis of complex chemical structures under ultrasound irradiation, highlighting the compound's role in facilitating chemical reactions.

Chemical Properties and Reactions

  • Chemical Properties and Derivatives: Research by Ali Khalil et al. (2017) explores the reactions of a similar compound to form novel chemical derivatives, demonstrating the versatility of 2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide in chemical synthesis.

Antibacterial Activity

  • Antibacterial Potentials: Kashif Iqbal et al. (2017) synthesized derivatives of a compound akin to 2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide, evaluating their antibacterial properties and highlighting potential applications in antimicrobial therapy.

Molecular Structure and Analysis

  • Structural Analysis: A study by B. Bernet et al. (1990) provides insight into the molecular structure and properties of a compound similar to 2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide, aiding in understanding its chemical behavior.

Clinical Applications

  • Clinical Candidate Development: Research by K. Shibuya et al. (2018) focuses on a derivative of a similar compound, exploring its potential as a clinical candidate for treating diseases involving overexpression of specific enzymes.

Redox Chemistry

  • Redox Derivatives: V. Sen' et al. (2014) investigated the synthesis and structure of redox derivatives of compounds structurally related to 2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide, highlighting its potential in redox chemistry.

DNA and Protein Binding

  • DNA and Protein Binding Studies: A study by N. Raj (2020) synthesized derivatives of a similar compound and explored their interactions with DNA and proteins, suggesting potential applications in biochemistry and molecular biology.

Future Directions

The future directions for research on “2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide” and its derivatives could involve further exploration of their synthesis methods, investigation of their mechanisms of action, and evaluation of their potential applications in pharmaceuticals .

properties

IUPAC Name

2-[4-(hydroxymethyl)piperidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c9-8(12)5-10-3-1-7(6-11)2-4-10/h7,11H,1-6H2,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPXZLOKGOECMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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